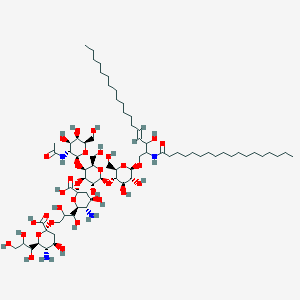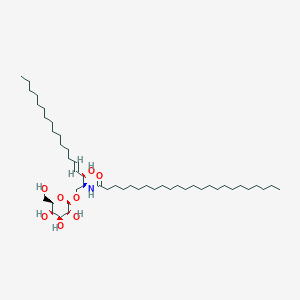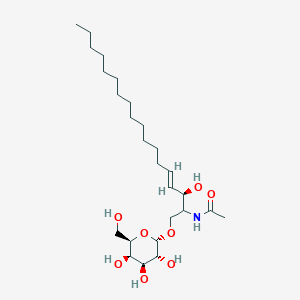
5-Acetyl-1,4-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-1,4-dihydropyridine-3-carbonitrile (ADPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADPC is a heterocyclic compound that contains a pyridine ring and a cyano group. This compound has been synthesized using various methods, and its potential applications in scientific research, particularly in the field of medicinal chemistry, have been studied extensively.
Mechanism of Action
The mechanism of action of 5-Acetyl-1,4-dihydropyridine-3-carbonitrile is not fully understood, but it is believed to act by inhibiting the activity of calcium channels. Calcium channels play a critical role in many physiological processes, including muscle contraction, neurotransmitter release, and gene expression. By inhibiting calcium channels, 5-Acetyl-1,4-dihydropyridine-3-carbonitrile may be able to modulate these processes and exert its biological effects.
Biochemical and Physiological Effects
5-Acetyl-1,4-dihydropyridine-3-carbonitrile has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, 5-Acetyl-1,4-dihydropyridine-3-carbonitrile has been shown to have antimicrobial effects against a wide range of bacteria and fungi.
Advantages and Limitations for Lab Experiments
5-Acetyl-1,4-dihydropyridine-3-carbonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for extended periods. However, 5-Acetyl-1,4-dihydropyridine-3-carbonitrile has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on 5-Acetyl-1,4-dihydropyridine-3-carbonitrile. One area of interest is the development of new drugs based on 5-Acetyl-1,4-dihydropyridine-3-carbonitrile. 5-Acetyl-1,4-dihydropyridine-3-carbonitrile has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the elucidation of the mechanism of action of 5-Acetyl-1,4-dihydropyridine-3-carbonitrile. A better understanding of how 5-Acetyl-1,4-dihydropyridine-3-carbonitrile works could lead to the development of more effective drugs. Finally, further research is needed to explore the potential applications of 5-Acetyl-1,4-dihydropyridine-3-carbonitrile in other fields, such as agriculture and materials science.
Synthesis Methods
There are several methods for synthesizing 5-Acetyl-1,4-dihydropyridine-3-carbonitrile, including the Hantzsch reaction, the Gewald reaction, and the Biginelli reaction. The Hantzsch reaction involves the condensation of a β-ketoester, an aldehyde, and ammonia in the presence of a catalyst to form 5-Acetyl-1,4-dihydropyridine-3-carbonitrile. The Gewald reaction involves the condensation of a β-ketoester, a thiocarbonyl compound, and an amine in the presence of a catalyst. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. Each of these methods has been used successfully to synthesize 5-Acetyl-1,4-dihydropyridine-3-carbonitrile with high yields.
Scientific Research Applications
5-Acetyl-1,4-dihydropyridine-3-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial activities. 5-Acetyl-1,4-dihydropyridine-3-carbonitrile has also been shown to have potential as an anticonvulsant and as a calcium channel blocker. These properties make 5-Acetyl-1,4-dihydropyridine-3-carbonitrile a promising candidate for the development of new drugs.
properties
CAS RN |
132148-45-9 |
|---|---|
Product Name |
5-Acetyl-1,4-dihydropyridine-3-carbonitrile |
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
5-acetyl-1,4-dihydropyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-6(11)8-2-7(3-9)4-10-5-8/h4-5,10H,2H2,1H3 |
InChI Key |
YMZKVZAXHLKVQM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CNC=C(C1)C#N |
Canonical SMILES |
CC(=O)C1=CNC=C(C1)C#N |
synonyms |
3-Pyridinecarbonitrile, 5-acetyl-1,4-dihydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hexadecane-1-sulfonate](/img/structure/B164440.png)




![Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate](/img/structure/B164451.png)
![(2S)-2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid](/img/structure/B164452.png)
![2-[(2-Methyl-2-propanyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B164457.png)



